N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group and a naphthyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with naphthylamine in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide
These compounds share similar structural features but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-15(17-9-11-20(27-2)21(13-17)28-3)24-25-22(26)14-23-19-10-8-16-6-4-5-7-18(16)12-19/h4-13,23H,14H2,1-3H3,(H,25,26)/b24-15+ |
InChI Key |
QRXXQDASOKBUFA-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.